3-methyl-N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]benzamide
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Overview
Description
3-methyl-N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]benzamide is a synthetic organic compound that belongs to the class of benzanilides This compound is characterized by the presence of a benzamide group substituted with a pyrimidine ring and a piperazine moiety
Mechanism of Action
Target of Action
The primary target of 3-methyl-N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]benzamide is the PDGF receptor tyrosine kinase . This receptor plays a crucial role in cell proliferation, differentiation, and survival .
Mode of Action
The compound acts as a tyrosine kinase inhibitor . It binds to the inactive Abelson tyrosine kinase domain, which is characteristic for this gene, through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . This binding inhibits the activity of the tyrosine kinases, thereby preventing the phosphorylation of proteins that signal cell growth and division .
Biochemical Pathways
The inhibition of the PDGF receptor tyrosine kinase disrupts several downstream signaling pathways. These include the RAS/RAF/MEK/ERK and PI3K/AKT pathways , which are involved in cell proliferation and survival . By inhibiting these pathways, the compound can prevent the uncontrolled growth and division of cells .
Result of Action
The result of the compound’s action is the inhibition of cell proliferation . By blocking the activity of tyrosine kinases, the compound prevents the signaling of cell growth and division. This can lead to the death of cancer cells, making the compound a potential therapeutic agent for diseases like leukemia .
Biochemical Analysis
Biochemical Properties
The compound 3-methyl-N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]benzamide plays a significant role in biochemical reactions. It specifically inhibits the activity of tyrosine kinases . This compound binds to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H.π and π.π interactions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by inhibiting the activity of tyrosine kinases . This inhibition can trigger apoptosis and could be particularly useful in hematological malignancies .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It specifically binds to an inactive Abelson tyrosine kinase domain through numerous hydrogen bonds, hydrophobic C–H.π and π.π interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]benzamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 2-aminopyrimidine and 4-methylpiperazine.
Coupling with Benzamide: The pyrimidine derivative is then coupled with 3-methylbenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors can also improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
3-methyl-N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied as a potential kinase inhibitor for the treatment of various cancers.
Biological Research: Used in studies to understand the role of kinases in cellular signaling pathways.
Pharmaceutical Industry: Investigated for its potential use in drug development for diseases such as leukemia.
Comparison with Similar Compounds
Similar Compounds
Imatinib: Another kinase inhibitor used in the treatment of chronic myelogenic leukemia.
Dasatinib: A kinase inhibitor with a broader spectrum of activity compared to imatinib.
Nilotinib: A more potent kinase inhibitor with improved efficacy against certain resistant cancer cell lines.
Uniqueness
3-methyl-N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]benzamide is unique due to its specific structural modifications, which may confer distinct binding properties and selectivity towards certain kinases. This can potentially lead to improved therapeutic outcomes and reduced side effects compared to other kinase inhibitors .
Properties
IUPAC Name |
3-methyl-N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O/c1-13-4-3-5-14(10-13)16(23)20-15-11-18-17(19-12-15)22-8-6-21(2)7-9-22/h3-5,10-12H,6-9H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQAHOIBCJWXFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CN=C(N=C2)N3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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